1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 4-methoxyphenyl derivatives and pyridine-based compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno[2,3-c]pyrrole core structure. The final steps often involve functional group modifications to introduce the desired substituents at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of key intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes, blocking their activity and resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other chromeno[2,3-c]pyrrole derivatives, which also exhibit interesting biological and chemical properties.
Quinolinyl-pyrazoles: These compounds have similar structural features and are studied for their pharmacological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting unique chemical and biological properties
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4/c1-14-9-10-27-21(11-14)28-23(17-5-7-18(31-4)8-6-17)22-24(29)19-12-15(2)16(3)13-20(19)32-25(22)26(28)30/h5-13,23H,1-4H3 |
InChI Key |
GPFRFKUGFGMSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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